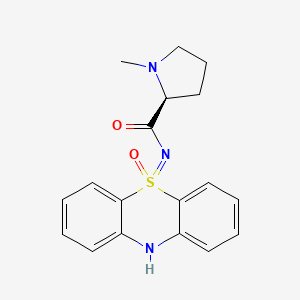
(2S)-1-methyl-N-(5-oxo-10H-phenothiazin-5-ylidene)pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-methyl-N-(5-oxo-10H-phenothiazin-5-ylidene)pyrrolidine-2-carboxamide or MPPC is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPC is a phenothiazine derivative that has shown promising results in several scientific research studies.
科学研究应用
MPPC has been studied for its potential applications in several fields, including neuroscience, cancer research, and drug discovery. In neuroscience, MPPC has been shown to have neuroprotective effects and can inhibit the release of glutamate, which is a neurotransmitter that plays a role in several neurological disorders. In cancer research, MPPC has been shown to inhibit the growth of several cancer cell lines and induce apoptosis in cancer cells. In drug discovery, MPPC has been studied as a potential lead compound for the development of new drugs.
作用机制
The mechanism of action of MPPC is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. MPPC has been shown to inhibit the activity of monoamine oxidase, which is an enzyme that breaks down neurotransmitters such as dopamine and serotonin. MPPC has also been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is a receptor that plays a role in several neurological disorders.
Biochemical and Physiological Effects:
MPPC has been shown to have several biochemical and physiological effects. In animal studies, MPPC has been shown to increase dopamine and serotonin levels in the brain. MPPC has also been shown to have antioxidant and anti-inflammatory effects. In cancer cell lines, MPPC has been shown to induce apoptosis and inhibit the growth of cancer cells.
实验室实验的优点和局限性
The advantages of using MPPC in lab experiments include its neuroprotective effects, its ability to inhibit the release of glutamate, and its potential as a lead compound for drug discovery. However, the limitations of using MPPC in lab experiments include its limited solubility in water, its potential toxicity at high concentrations, and the lack of understanding of its mechanism of action.
未来方向
There are several future directions for the study of MPPC. One direction is to further investigate its mechanism of action and identify the specific enzymes and receptors that it targets. Another direction is to study its potential applications in other fields, such as neurodegenerative diseases and psychiatric disorders. Additionally, further studies are needed to determine the optimal dosage and administration of MPPC for its potential therapeutic use.
合成方法
The synthesis of MPPC involves the reaction of N-(5-oxo-10H-phenothiazin-5-ylidene)pyrrolidine-2-carboxamide with methylamine. The reaction takes place in the presence of a catalyst such as palladium on carbon. The resulting compound is purified by recrystallization from an appropriate solvent.
属性
IUPAC Name |
(2S)-1-methyl-N-(5-oxo-10H-phenothiazin-5-ylidene)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-21-12-6-9-15(21)18(22)20-24(23)16-10-4-2-7-13(16)19-14-8-3-5-11-17(14)24/h2-5,7-8,10-11,15,19H,6,9,12H2,1H3/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQZXCYZCRBBKZ-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)N=S2(=O)C3=CC=CC=C3NC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C(=O)N=S2(=O)C3=CC=CC=C3NC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-fluoro-4-[(1R,2R)-2-methoxycyclopropanecarbonyl]spiro[1H-quinoxaline-3,1'-cyclobutane]-2-one](/img/structure/B7353638.png)
![(1S,2S)-N-[4-(4-chlorophenyl)sulfonyl-1H-pyrazol-5-yl]-2-(difluoromethyl)cyclopropane-1-carboxamide](/img/structure/B7353642.png)
![5-[[(1R,2R)-2-(3-methoxyphenyl)cyclopropanecarbonyl]amino]-1,3-thiazole-2-carboxamide](/img/structure/B7353666.png)
![4-[[(2S)-2-methoxypropyl]sulfamoyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B7353685.png)
![5-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]sulfonyl-2-methoxyphenol](/img/structure/B7353687.png)
![4-[(3R)-3-fluoropyrrolidin-1-yl]sulfonyl-3-methoxybenzoic acid](/img/structure/B7353693.png)
![4-[(3R,4S)-3,4-difluoropyrrolidin-1-yl]sulfonyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B7353701.png)
![(1R,2S)-N-[(2,6-dihydroxyphenyl)methyl]-2-methyl-2-phenylcyclopropane-1-carboxamide](/img/structure/B7353702.png)
![1-methyl-6-[8-oxo-1-[(2S)-oxolane-2-carbonyl]-1,4,7-triazecan-4-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7353708.png)
![methyl (2R)-2-[(4-ethylpyridine-2-carbonyl)amino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B7353720.png)
![(2S)-2-acetamido-N-[(2-hydroxynaphthalen-1-yl)methyl]-4-methylpentanamide](/img/structure/B7353725.png)
![(1R,2S)-2-methyl-N-[4-(5-methyl-1H-imidazol-2-yl)oxan-4-yl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B7353736.png)
![methyl 2-[[(1R,2S)-2-methyl-2-phenylcyclopropanecarbonyl]amino]-3-(1,2,4-triazol-1-yl)propanoate](/img/structure/B7353742.png)